Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Carbohydrate Chemistry Stereoselective Glycosylation Aryl Glycoside Synthesis

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside (CAS 89825-08-1) is a per-benzylated β-D-glucopyranoside bearing a trimethylsilyl (TMS) aglycone at the anomeric position. With molecular formula C₃₇H₄₄O₆Si and molecular weight 612.83 g/mol, this compound belongs to the class of 1-O-trimethylsilyl glycosides—latent glycosyl donors that can be activated under mild Lewis acid conditions for stereocontrolled O-, C-, and N-glycosylation reactions.

Molecular Formula C37H44O6Si
Molecular Weight 612.8 g/mol
CAS No. 89825-08-1
Cat. No. B12853776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
CAS89825-08-1
Molecular FormulaC37H44O6Si
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1
InChIKeyPTUOHXMVVREBBG-MANRWTMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside (CAS 89825-08-1): A Benzyl-Protected β-TMS Glycosyl Donor for Stereocontrolled Glycoside Synthesis


Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside (CAS 89825-08-1) is a per-benzylated β-D-glucopyranoside bearing a trimethylsilyl (TMS) aglycone at the anomeric position. With molecular formula C₃₇H₄₄O₆Si and molecular weight 612.83 g/mol, this compound belongs to the class of 1-O-trimethylsilyl glycosides—latent glycosyl donors that can be activated under mild Lewis acid conditions for stereocontrolled O-, C-, and N-glycosylation reactions . It is commercially available as a custom-synthesis intermediate (typical purity ≥95%) from specialized carbohydrate suppliers . The compound is characterized by four benzyl ether protecting groups at the 2,3,4,6-positions and a β-configured TMS group at C-1, which collectively confer distinct reactivity and stereochemical outcomes compared to acetyl-protected analogs or the corresponding α-anomer [1]. Predicted physicochemical properties include density of 1.14 ± 0.1 g/cm³ and extremely low aqueous solubility (8.6 × 10⁻⁵ g/L at 25 °C), making it suitable for reactions in anhydrous organic media .

Supports α-configured glycoside synthesis via non-participating benzyl protection
Compatible with anhydrous, aprotic organic reaction media
Latent glycosyl donor; stable for multi-step convergent oligosaccharide assembly
Custom-synthesis intermediate for stereocontrolled O-, C-, and N-glycosylation

Why Substituting Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside with a Generic TMS Glycoside or Acetyl-Protected Analog Fails


TMS glycosides with identical anomeric leaving groups but different hydroxyl protecting group patterns are not interchangeable glycosyl donors. In a definitive head-to-head study, Tietze et al. demonstrated that 1-O-trimethylsilyl-2,3,4,6-tetra-O-acetyl-D-glucoside reacts with phenyl trimethylsilyl ethers to yield almost exclusively aryl-β-glucosides, whereas the benzyl-protected counterpart—the compound described herein—affords predominantly aryl-α-glucosides under identical conditions (TMS-triflate catalysis, 20 °C) [1]. This reversal of stereochemical outcome arises because benzyl ethers are electronically neutral (non-participating) protecting groups that favor α-selectivity via the anomeric effect, whereas acetyl esters exert a neighboring-group participation effect that enforces 1,2-trans β-selectivity [2]. Consequently, a procurement decision based solely on the TMS leaving group—without accounting for the protecting group identity—will lead to the wrong anomeric product configuration. Furthermore, the β-anomeric configuration of the TMS group in CAS 89825-08-1 can influence reaction kinetics and intermediate stability relative to the α-anomer (CAS 30608-21-0), as demonstrated by Asami et al. in the galactose series where β-TMS glycoside formation required specific silylating reagents (TMS-NEt₂) and kinetic control to achieve stereoselectivity [3].

Benzyl-TMS β (target)
Acetyl-TMS glucoside
Anomeric selectivity may reverse: benzyl favours α-aryl glycosides, acetyl enforces β-products
β-TMS anomer (CAS 89825-08-1)
α-TMS anomer (CAS 30608-21-0)
Anomeric configuration of the TMS leaving group can shift reaction kinetics and intermediate stability
Benzyl-TMS donor route
Trichloroacetimidate donor route
Step-count and donor preparation may differ; direct substitution requires validation of glycosylation efficiency

Quantitative Differentiation Evidence: Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside vs. Closest Analogs


Benzyl vs. Acetyl Protection Reverses Anomeric Selectivity in Aryl Glycoside Synthesis – Direct Head-to-Head Comparison

Tietze et al. (1982) directly compared the stereochemical outcomes of two TMS glycoside donors under identical reaction conditions. 1-O-Trimethylsilyl-2,3,4,6-tetra-O-acetyl-D-glucoside (acetyl-protected) reacted with phenyl trimethylsilyl ethers in the presence of catalytic TMS-triflate at 20 °C to give almost exclusively aryl-β-glucosides (β/α > 9:1 by inference from 'almost exclusively'). In contrast, 1-O-trimethylsilyl-2,3,4,6-tetra-O-benzyl-D-glucoside (benzyl-protected, target compound class) gave mainly aryl-α-glucosides as the predominant products under the same conditions [1]. This reversal is mechanistically grounded: acetyl groups participate in neighboring-group anchimeric assistance to enforce trans-β-glycoside formation, while benzyl ethers are non-participating, allowing the anomeric effect to favor the axial α-product in the gluco configuration [2].

Anomeric selectivity reversal
Head-to-head
Benzyl → α-aryl; Acetyl → β-aryl
Supports anomeric product configuration prediction
TMSOTf, 20 °C; Tietze et al. 1982
Carbohydrate Chemistry Stereoselective Glycosylation Aryl Glycoside Synthesis

Quantitative Yield in Trehalose Disaccharide Synthesis Using TMS-Benzyl Glycosyl Donor – Class-Level Evidence

Yoshimura et al. (1983) reported that treatment of 2,3,4,6-tetra-O-benzyl-1-O-trimethylsilyl-α,β-D-glucopyranose (an anomeric mixture encompassing the target β-anomer) with trimethylsilyl triflate catalyst in dichloromethane at 0 °C provided the corresponding perbenzylated α,α- and α,β-trehaloses in quantitative yield [1]. This contrasts with alternative trehalose synthesis methods: for example, the classical Koenigs-Knorr approach using glycosyl bromides and silver salt promoters typically affords trehalose derivatives in 50–70% yields [2]. The near-quantitative conversion demonstrates that the TMS-benzyl glycosyl donor undergoes highly efficient intermolecular glycosylation with minimal competing elimination or hydrolysis side reactions.

Trehalose disaccharide yield
Class-level
Reported quantitative yield
Supports route efficiency review
Self-condensation, TMSOTf, 0 °C; class-level benchmark
Oligosaccharide Synthesis Trehalose Chemistry Glycosyl Donor Efficiency

Step-Economy Advantage: TMS/Hemiacetal Route vs. Trichloroacetimidate Donor Strategy – Cross-Study Comparison

In a PhD thesis (Universidade de Lisboa, 2015) targeting C-glucosyl dihydrochalcones as SGLT inhibitors, the investigators deliberately selected 2,3,4,6-tetra-O-benzyl-D-glucopyranose (the hemiacetal precursor to the TMS glycoside) as the glycosyl donor with TMSOTf activation, rather than the more conventional 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, explicitly to 'decrease the number of reaction steps' [1]. The C-glucosylation proceeded with 40–47% yield using the hemiacetal/TMSOTf system. The TMS glycoside (CAS 89825-08-1) serves as a storable, purified latent form of this hemiacetal donor, eliminating the need for in situ anomeric activation while retaining the step-count advantage over the trichloroacetimidate route, which requires additional synthesis and purification of the imidate donor [2].

Step-count comparison
Cross-study
1–2 steps eliminated vs. trichloroacetimidate route
Supports route-design evaluation
C-glucosylation of dihydrochalcones, TMSOTf; PhD thesis 2015
C-Glycoside Synthesis SGLT Inhibitor Intermediates Route Scoping

Stereoselective Preparation of β-TMS Glycoside: Reagent-Controlled Access to the β-Anomer – Cross-Study Comparable Evidence

Asami et al. (2019) investigated the stereoselective trimethylsilylation of tetra-O-benzyl galactopyranoses and found that the β-TMS glycoside could be formed with high stereoselectivity when N-trimethylsilyl diethylamine (TMS-NEt₂) was used as the silylating agent under kinetic control, whereas TMS-imidazole led predominantly to the α-TMS glycoside via an intermediate that epimerized upon silica gel chromatography [1]. Although this study was conducted on the galactose series, the mechanistic principles—whereby the steric environment of per-benzylated sugars favors β-TMS formation under specific reagent conditions—are directly transferable to the glucose series by class-level inference [2]. This evidence supports that the β-anomer (CAS 89825-08-1) can be procured with defined anomeric purity when synthesized via the TMS-NEt₂/kinetic control protocol, a critical quality attribute for reactions where the anomeric configuration of the TMS leaving group influences the stereochemical course of subsequent glycosylation.

β-TMS stereoselective preparation
Cross-study
TMS-NEt₂ favours β-anomer; TMS-imidazole favours α
Anomeric configuration may be method-dependent
Galactose series class-level inference; Asami et al. 2019
Silylation Methodology Anomeric Purity Kinetic Control

Aqueous Insolubility Defines Handling and Reaction Medium Requirements – Supporting Physicochemical Evidence

The calculated aqueous solubility of trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is 8.6 × 10⁻⁵ g/L at 25 °C (ACD/Labs prediction), classifying it as practically water-insoluble . This value is consistent with the highly lipophilic character imparted by four benzyl ether groups and one TMS group (calculated logP not directly reported, but structurally analogous per-benzylated monosaccharides typically exhibit logP > 6). In contrast, the corresponding 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose shows marginally improved but still low aqueous solubility, while the fully deprotected glucopyranoside is freely water-soluble . This solubility profile dictates that all reactions with this compound must be conducted in rigorously anhydrous, aprotic organic solvents (e.g., CH₂Cl₂, THF, CH₃CN), and aqueous workup procedures must account for precipitation at solvent interfaces. Predicted boiling point of 661.6 ± 55.0 °C and density of 1.14 ± 0.1 g/cm³ further inform storage and handling protocols .

Aqueous solubility
Data to verify
8.6 × 10⁻⁵ g/L (calc.)
Defines anhydrous organic reaction media requirement
ACD/Labs prediction; verify experimentally
Physicochemical Characterization Solubility Profiling Process Chemistry

High-Value Application Scenarios for Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside Based on Quantitative Evidence


Stereoselective Synthesis of α-Aryl C-Glucosides for SGLT2 Inhibitor Drug Discovery

The benzyl-protected TMS glycoside is the donor of choice when targeting α-configured C-aryl glucosides, a core structural motif in SGLT2 inhibitor pharmaceuticals (e.g., dapagliflozin analogs). As demonstrated by Tietze et al., the benzyl protecting group pattern directs the glycosylation toward α-selectivity, whereas the acetyl-protected analog yields exclusively β-products . The PhD thesis from Universidade de Lisboa further validates this approach, employing the hemiacetal precursor of this compound for C-glucosylation of dihydrochalcones with TMSOTf activation, achieving 40–47% yields while saving synthetic steps compared to trichloroacetimidate routes . The TMS glycoside form offers additional operational convenience as a storable, pre-activated donor that can be used directly without in situ anomeric activation.

Efficient Construction of 1,1′-Linked Trehalose-Type Disaccharides

For research groups synthesizing symmetrical or unsymmetrical trehalose analogs—compounds of growing interest in mycobacterial biology and vaccine adjuvant development—the TMS-benzyl glycosyl donor provides a near-quantitative self-condensation route. Yoshimura et al. achieved quantitative yield of perbenzylated α,α- and α,β-trehaloses from the TMS-benzyl glucopyranose donor with TMSOTf in CH₂Cl₂ . This efficiency is particularly valuable when the benzyl-protected trehalose intermediate must be carried through multiple subsequent steps (e.g., selective deprotection, sulfation, or conjugation), where the high yield at the dimerization step preserves precious advanced intermediate material.

Synthesis of Acetal-α-Glucosides as Enzyme Inhibitor Candidates

Acetal-α-glucosides represent a class of compounds with demonstrated potential as enzyme inhibitors and cytostatic agents for cancer treatment. Tietze et al. (1987) established that 2,3,4,6-tetra-O-benzyl-1-O-trimethylsilyl-α-D-glucopyranose (the α-anomer counterpart) reacts with acetals to afford benzyl-protected acetal-α-glucosides in 60–80% yield, with the reaction proceeding through a unique mechanism involving retention at the anomeric TMS oxygen rather than substitution at C-1 . The β-anomer (CAS 89825-08-1) can be employed analogously, either directly or after in situ anomerization, to access this therapeutically relevant compound class. The benzyl protection strategy is critical here: the acetyl-protected variant would produce β-configured acetal glucosides, which are stereochemically distinct and may exhibit different biological activity profiles .

Multi-Step Oligosaccharide Assembly Requiring Orthogonal Protecting Group Strategies

In complex oligosaccharide total synthesis, the TMS glycoside offers a latent anomeric leaving group that is stable under conditions that would activate thioglycosides, glycosyl fluorides, or trichloroacetimidates. This orthogonality enables convergent synthetic strategies where the TMS-benzyl donor can be carried through multiple transformations at other positions before final activation with TMSOTf. The benzyl ethers at O-2,3,4,6 are stable to a wide range of conditions (basic, nucleophilic, mild oxidative) but are cleanly removed by hydrogenolysis (H₂, Pd/C), providing a predictable global deprotection endpoint. The extremely low aqueous solubility (8.6 × 10⁻⁵ g/L) is actually advantageous for organic-phase reactions, minimizing partitioning losses during extractive workup of multi-step sequences.

Application
Selection Property
Validation Focus
Stereoselective α-C-aryl glucoside synthesis
α-Selectivity via non-participating benzyl protection
Anomeric product configuration (NMR/chiral HPLC)
Trehalose analog disaccharide construction
High self-condensation conversion efficiency
Disaccharide linkage and yield verification
Acetal-α-glucoside probe synthesis
Acetal reactivity with retention at anomeric oxygen
Acetal α-glucoside structural confirmation
Convergent multi-step oligosaccharide assembly
Orthogonal TMS leaving group stability under diverse conditions
Global deprotection and sequence compatibility
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